6-((3,4-Dichlorophenyl)sulfinyl)pyrido(3,2-d)pyrimidine-2,4-diamine
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Overview
Description
6-((3,4-Dichlorophenyl)sulfinyl)pyrido(3,2-d)pyrimidine-2,4-diamine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as an inhibitor of specific enzymes involved in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3,4-Dichlorophenyl)sulfinyl)pyrido(3,2-d)pyrimidine-2,4-diamine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyrimidine derivatives with substituted phenylsulfinyl compounds under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques is common in industrial settings to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
6-((3,4-Dichlorophenyl)sulfinyl)pyrido(3,2-d)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium or copper catalysts.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-((3,4-Dichlorophenyl)sulfinyl)pyrido(3,2-d)pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting protein kinases involved in cell signaling pathways.
Medicine: Explored for its anticancer properties, as it can inhibit the proliferation of cancer cells by targeting specific enzymes.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes, such as protein kinases. By binding to the active site of these enzymes, it prevents the phosphorylation of target proteins, thereby disrupting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar enzyme inhibitory properties.
Pyrido[2,3-d]pyrimidine: Known for its anticancer activity and enzyme inhibition.
Quinazoline: Widely studied for its therapeutic potential in cancer treatment
Uniqueness
6-((3,4-Dichlorophenyl)sulfinyl)pyrido(3,2-d)pyrimidine-2,4-diamine is unique due to its specific structural features, such as the dichlorophenyl and sulfinyl groups, which contribute to its high affinity and selectivity for certain enzyme targets. This makes it a promising candidate for further development in therapeutic applications .
Properties
CAS No. |
95096-01-8 |
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Molecular Formula |
C13H9Cl2N5OS |
Molecular Weight |
354.2 g/mol |
IUPAC Name |
6-(3,4-dichlorophenyl)sulfinylpyrido[3,2-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C13H9Cl2N5OS/c14-7-2-1-6(5-8(7)15)22(21)10-4-3-9-11(19-10)12(16)20-13(17)18-9/h1-5H,(H4,16,17,18,20) |
InChI Key |
QXHGUUKUXUMPQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)C2=NC3=C(C=C2)N=C(N=C3N)N)Cl)Cl |
Origin of Product |
United States |
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